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molecular formula C27H29N5O6S B019520 Bosentan-d4 CAS No. 1065472-77-6

Bosentan-d4

Cat. No. B019520
M. Wt: 555.6 g/mol
InChI Key: GJPICJJJRGTNOD-RZOBCMOLSA-N
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Patent
US08716477B2

Procedure details

Sodium hydroxide powder (0.43 g) was added to a mixture of bosentan (5 g) in deionized water (20 mL) and the resultant mixture was heated to 55° C. The reaction mixture was stirred for 15 minutes at the same temperature. The reaction mixture was cooled to 25° C. and the mixture was further stirred for 5 hours. The solid obtained was filtered, washed with de-ionized water and dried in air for 12 hours at 55° C. to 60° C. to obtain the title compound.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].[CH3:3][C:4]([C:7]1[CH:8]=[CH:9][C:10]([S:13]([NH:16][C:17]2[C:18]([O:33][C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][C:39]=3[O:40][CH3:41])=[C:19]([O:29][CH2:30][CH2:31][OH:32])[N:20]=[C:21]([C:23]3[N:24]=[CH:25][CH:26]=[CH:27][N:28]=3)[N:22]=2)(=[O:15])=[O:14])=[CH:11][CH:12]=1)([CH3:6])[CH3:5]>O>[CH3:6][C:4]([C:7]1[CH:12]=[CH:11][C:10]([S:13]([N-:16][C:17]2[C:18]([O:33][C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][C:39]=3[O:40][CH3:41])=[C:19]([O:29][CH2:30][CH2:31][OH:32])[N:20]=[C:21]([C:23]3[N:28]=[CH:27][CH:26]=[CH:25][N:24]=3)[N:22]=2)(=[O:14])=[O:15])=[CH:9][CH:8]=1)([CH3:3])[CH3:5].[Na+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with de-ionized water
CUSTOM
Type
CUSTOM
Details
dried in air for 12 hours at 55° C. to 60° C.
Duration
12 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)[N-]C=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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